molecular formula C9H18O6Si2 B13755451 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate CAS No. 53580-48-6

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate

Cat. No.: B13755451
CAS No.: 53580-48-6
M. Wt: 278.41 g/mol
InChI Key: UDTVKJFJPHLKQE-UHFFFAOYSA-N
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Description

2,2,2-Trimethyldisilane-1,1,1-triyl triacetate: is a chemical compound with the molecular formula C9H18O6Si2 and a molecular weight of 278.41 g/mol . This compound is known for its unique structure, which includes two silicon atoms bonded to three acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate typically involves the reaction of trimethylchlorosilane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its silane backbone and triacetate functional groups, which contribute to its reactivity and versatility in chemical reactions. The presence of silicon atoms allows for the formation of siloxane bonds, which are crucial in many applications.

Surface Modification

One of the primary applications of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is in the modification of surfaces to enhance their properties. This compound can be used to create hydrophobic surfaces by forming a silane layer that repels water. Such modifications are beneficial in various industries:

  • Coatings: Improved resistance to moisture and corrosion.
  • Textiles: Enhanced water repellency.
  • Electronics: Protection of components from environmental damage.

Adhesives and Sealants

Due to its ability to form strong bonds with various substrates, this compound is utilized in the formulation of adhesives and sealants. The silane groups facilitate adhesion to metals, glass, and plastics, making it valuable in construction and automotive applications.

Silylation Reactions

In organic chemistry, this compound serves as a silylating agent. It is employed in the protection of hydroxyl groups during synthesis processes:

  • Silyl Ether Formation: Protects alcohols from undesired reactions during multi-step syntheses.
  • Deprotection Strategies: The triacetate groups can be selectively removed under mild conditions to regenerate the original alcohol.

Nanocomposite Materials

The compound is also explored for use in nanocomposites where it can enhance the mechanical properties and thermal stability of polymer matrices. Its incorporation into polymer blends leads to:

  • Improved Strength: By reinforcing the polymer structure at the nanoscale.
  • Thermal Resistance: Enhancing performance under elevated temperatures.

Synthesis of Nanoparticles

In nanoparticle synthesis, this compound can act as a precursor for silicon-based nanoparticles. These nanoparticles have potential applications in:

  • Drug Delivery Systems: Due to their biocompatibility.
  • Photovoltaic Cells: Enhancing light absorption and conversion efficiency.

Case Study: Surface Coating Applications

A study demonstrated that applying a silane coating using this compound significantly improved the water repellency of glass substrates compared to untreated surfaces. The treated surfaces exhibited a contact angle greater than 100 degrees, indicating excellent hydrophobic properties.

Case Study: Organic Synthesis Efficiency

Research indicated that using this compound as a silylating agent resulted in higher yields during the synthesis of complex organic molecules compared to traditional methods. The ease of deprotection allowed for streamlined synthetic pathways.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Materials ScienceSurface modificationEnhanced hydrophobicity
Adhesives and sealantsStronger bonding with substrates
Organic SynthesisSilylation reactionsProtection of functional groups
NanotechnologyNanocomposite materialsImproved mechanical properties
Synthesis of nanoparticlesApplications in drug delivery and photovoltaics

Mechanism of Action

The mechanism of action of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymers and other materials. Additionally, the acetate groups can undergo hydrolysis to release acetic acid, which can further participate in chemical reactions .

Comparison with Similar Compounds

Comparison: 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is unique due to its specific arrangement of silicon and acetate groups, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .

Properties

CAS No.

53580-48-6

Molecular Formula

C9H18O6Si2

Molecular Weight

278.41 g/mol

IUPAC Name

[diacetyloxy(trimethylsilyl)silyl] acetate

InChI

InChI=1S/C9H18O6Si2/c1-7(10)13-17(14-8(2)11,15-9(3)12)16(4,5)6/h1-6H3

InChI Key

UDTVKJFJPHLKQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[Si](OC(=O)C)(OC(=O)C)[Si](C)(C)C

Origin of Product

United States

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